![molecular formula C12H22BrN B1521656 Adamantan-1-ylmethyl-methyl-amine hydrobromide CAS No. 1185301-20-5](/img/structure/B1521656.png)
Adamantan-1-ylmethyl-methyl-amine hydrobromide
Overview
Description
Adamantan-1-ylmethyl-methyl-amine hydrobromide is a chemical compound with the CAS Number: 1185301-20-5 . It has a molecular weight of 260.22 and its IUPAC name is 1-((3r,5r,7r)-adamantan-1-yl)-N-methylmethanamine hydrobromide . The compound’s InChI Code is 1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of Adamantan-1-ylmethyl-methyl-amine hydrobromide can be represented by the linear formula: C12H22BrN . The InChI key for this compound is LXOINMNIUXSCPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Adamantan-1-ylmethyl-methyl-amine hydrobromide has a molecular weight of 260.22 . The compound’s InChI Code is 1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H .Scientific Research Applications
- Adamantan-1-ylmethyl-methyl-amine hydrobromide is utilized in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its unique chemical properties make it valuable for labeling and detecting proteins in complex biological samples .
- The adamantane scaffold in this compound has antiviral potential. Scientists explore its derivatives as potential inhibitors against viral infections. By modifying the structure, they aim to enhance antiviral activity and reduce side effects .
- Adamantan-1-ylmethyl-methyl-amine hydrobromide may impact neurotransmitter systems. Researchers study its effects on receptors, transporters, and neuronal signaling pathways. Understanding its neuropharmacological properties could lead to novel therapeutic interventions .
- The compound’s structure suggests possible interactions with ion channels. Investigations focus on its ability to modulate ion flow across cell membranes. Such insights could contribute to drug development for conditions like epilepsy or cardiac arrhythmias .
- Researchers use this compound as a chemical probe to explore biological processes. By selectively targeting specific proteins or pathways, they gain insights into cellular mechanisms. Its application extends to drug discovery and validation of drug targets .
- Beyond biological applications, Adamantan-1-ylmethyl-methyl-amine hydrobromide finds use in materials science. Its unique structure may influence material properties, such as solubility, crystallinity, or conductivity. Researchers investigate its role in designing functional materials .
Proteomics Research
Antiviral Drug Development
Neuropharmacology
Ion Channel Modulation
Chemical Biology
Materials Science
Safety And Hazards
properties
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOINMNIUXSCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-ylmethyl-methyl-amine hydrobromide | |
CAS RN |
1185301-20-5 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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